N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide

Solid‑State Characterization Procurement Quality Control Medicinal Chemistry

Researchers relying on generic 4-(pyrrolidin-1-yl)benzamide scaffolds risk irreproducible bioactivity due to poor solubility (XlogP 2.15, TPSA 46.33 Ų) and unpredictable solid-state behavior. This compound resolves these limitations through the N-(2-hydroxyethyl) substitution, which lowers XlogP to 1.1 and raises TPSA to 52.6 Ų, enabling reliable aqueous solubility and a sharp, vendor-verified melting point (175-177 °C) for consistent solid-phase dispensing. • Low-nanomolar PHD inhibition: PHD1 (IC₅₀ 17 nM), PHD2 (IC₅₀ 31 nM), PHD3 (IC₅₀ 61 nM) - ideal as a reference inhibitor. • 2 H-bond donors / 3 acceptors & 4 rotatable bonds support SAR campaigns probing polar, flexible substituent effects. • Multi-source commercial availability (≥95% purity) ensures batch-to-batch consistency for HTS and dose-response studies.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 952183-27-6
Cat. No. B1290676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide
CAS952183-27-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCO
InChIInChI=1S/C13H18N2O2/c16-10-7-14-13(17)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,16H,1-2,7-10H2,(H,14,17)
InChIKeyPENHWEKMIBTCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide: Procurement-Ready Compound Profile


N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide (CAS 952183-27-6) is a synthetic benzamide derivative characterized by a central benzamide core substituted at the para position with a pyrrolidine ring and an N‑(2‑hydroxyethyl) amide side chain . The compound possesses a molecular formula of C₁₃H₁₈N₂O₂, a molecular weight of 234.29 g/mol, and a well‑defined melting point of 175–177 °C . It is commercially available as a research‑grade solid with a typical purity specification of ≥95 % to 98 % [1]. The compound has been profiled in public bioactivity databases, where it exhibits low‑nanomolar inhibitory activity against prolyl hydroxylase domain‑containing enzymes (PHD1, PHD2, PHD3) [2], establishing it as a tangible, procurable chemical tool for hypoxia‑signaling and related research programs.

Why Generic 4-(Pyrrolidin-1-yl)benzamides Cannot Substitute This Compound


Benzamide scaffolds bearing a 4‑pyrrolidinyl group are frequently encountered in medicinal chemistry, yet small variations in the amide substituent profoundly alter physicochemical properties, biological target engagement, and material handling characteristics. The unsubstituted parent compound 4‑(pyrrolidin‑1‑yl)benzamide (CAS 183557‑79‑1) lacks a defined melting point and exhibits a significantly higher computed LogP (2.15) and lower topological polar surface area (46.33 Ų) , which can translate into reduced aqueous solubility and less predictable solid‑state behavior. In contrast, the introduction of the N‑(2‑hydroxyethyl) moiety in the target compound (CAS 952183-27-6) lowers the XlogP to 1.1 and increases the TPSA to 52.6 Ų [1], conferring a more favorable solubility‑permeability balance and providing a sharp, reproducible melting point (175–177 °C) that simplifies purification and formulation workflows . Furthermore, the hydroxyethyl substituent enables hydrogen‑bonding interactions that are absent in N‑alkyl or N‑cyclopentyl analogs, directly influencing the compound's inhibitory profile against hypoxia‑inducible factor prolyl hydroxylases (HIF‑PHDs) [2]. Consequently, substituting the target compound with a generic 4‑(pyrrolidin‑1‑yl)benzamide or a simple N‑alkyl derivative without quantitative validation risks irreproducible bioactivity, altered physicochemical properties, and failed experimental outcomes.

Quantitative Differentiation from Closest Structural Analogs


Defined Melting Point Ensures Reliable Solid-Phase Handling

The target compound exhibits a well‑defined melting point of 175–177 °C as reported by multiple independent vendors . In contrast, the parent scaffold 4‑(pyrrolidin‑1‑yl)benzamide (CAS 183557‑79‑1) has no reported melting point in major chemical databases or vendor catalogs , indicating either an amorphous or poorly crystalline solid that is difficult to characterize and handle reproducibly. The presence of a sharp melting range for the target compound is a direct consequence of the N‑(2‑hydroxyethyl) substitution, which promotes ordered crystal packing and provides a reliable identity test for procurement and quality assurance.

Solid‑State Characterization Procurement Quality Control Medicinal Chemistry

Improved Solubility Profile Inferred from XlogP and TPSA

Computationally derived physicochemical descriptors indicate that the N‑(2‑hydroxyethyl) modification substantially improves the compound's solubility‑favorable parameters. The target compound has an XlogP of 1.1 and a topological polar surface area (TPSA) of 52.6 Ų [1], whereas the unsubstituted parent 4‑(pyrrolidin‑1‑yl)benzamide exhibits a higher XlogP of 2.15 and a lower TPSA of 46.33 Ų . A lower LogP combined with a larger TPSA is generally associated with enhanced aqueous solubility and reduced passive membrane permeability, a profile that is often desirable for in vitro assays and for compounds intended to act on intracellular targets without excessive lipophilicity.

Physicochemical Property Optimization Solubility Prediction Drug‑Likeness

Consistent High Purity Across Vendors Reduces Procurement Risk

The target compound is offered with a purity specification of ≥95 % by VWR and Sigma‑Aldrich, and 98 % by ChemSrc [1]. This consistency across multiple reputable vendors reduces the risk of batch‑to‑batch variability and ensures that researchers receive material of defined, reproducible quality. In contrast, the parent compound 4‑(pyrrolidin‑1‑yl)benzamide is typically offered at 95 % purity from a limited number of suppliers , and many analogs in this series lack publicly disclosed purity specifications altogether.

Procurement Quality Assurance Vendor Specification Comparison Reproducibility

Selective Low-Nanomolar HIF Prolyl Hydroxylase Inhibition

The target compound has been profiled in a public bioactivity database (BindingDB) and exhibits potent inhibition of the three human prolyl hydroxylase domain enzymes that regulate hypoxia‑inducible factor (HIF): PHD1 (IC₅₀ = 17 nM), PHD2 (IC₅₀ = 31 nM), and PHD3 (IC₅₀ = 61 nM) [1]. In contrast, a structurally related analog, 2‑chloro‑N‑(2‑hydroxyethyl)-4‑(pyrrolidin‑1‑yl)benzamide (CAS not available), shows a markedly different selectivity profile, with reported IC₅₀ values of 1 nM at the melanin‑concentrating hormone receptor 2 (MCHR2), 100 nM at the serotonin transporter (SERT), and 500 nM at the dopamine D2 receptor [2]. The presence of the 2‑chloro substituent dramatically alters the compound's biological target engagement, underscoring that the target compound's specific substitution pattern is critical for its PHD‑focused activity.

Enzyme Inhibition Hypoxia Signaling PHD2 Inhibitor Structure‑Activity Relationship

Enhanced Hydrogen-Bonding Capacity Versus N-Cyclopentyl Analog

The target compound contains two hydrogen‑bond donors and three hydrogen‑bond acceptors [1], whereas the N‑cyclopentyl analog (N‑cyclopentyl‑4‑(pyrrolidin‑1‑yl)benzamide) possesses only one hydrogen‑bond donor and two acceptors . Additionally, the target compound has four rotatable bonds compared to three in the N‑cyclopentyl analog, conferring greater conformational flexibility. These differences in hydrogen‑bonding capacity and flexibility can significantly influence molecular recognition, solubility, and crystal packing, providing a rational basis for selecting the target compound when enhanced polarity or conformational sampling is desired.

Molecular Descriptors Hydrogen Bonding Drug Design Conformational Analysis

Optimal Procurement and Application Scenarios


HIF Prolyl Hydroxylase Inhibitor Screening

Given the compound's potent, low‑nanomolar inhibition of PHD1 (IC₅₀ 17 nM), PHD2 (IC₅₀ 31 nM), and PHD3 (IC₅₀ 61 nM) [1], it is optimally procured for use as a reference inhibitor or starting point for medicinal chemistry optimization in HIF‑prolyl hydroxylase research programs. Its selective activity against the PHD family distinguishes it from closely related analogs that target unrelated receptors or transporters , ensuring that experimental outcomes can be confidently attributed to HIF pathway modulation. The compound's consistent purity and solid‑phase handling characteristics further support its use in high‑throughput screening and dose‑response studies.

Aqueous-Compatible Assay Benchmarking

The target compound's favorable computed XlogP (1.1) and TPSA (52.6 Ų) [1], combined with its defined melting point (175–177 °C) , make it a suitable candidate for assays requiring aqueous solubility and reliable solid‑phase dispensing. Researchers conducting solubility‑limited screens or formulating compounds for in vitro testing should prioritize this compound over its more lipophilic parent scaffold (XlogP 2.15) to minimize precipitation artifacts and ensure reproducible concentration‑response relationships.

SAR Studies on N-(2-Hydroxyethyl) Moiety

The presence of the N‑(2‑hydroxyethyl) group confers distinct hydrogen‑bonding capacity (2 donors, 3 acceptors) and conformational flexibility (4 rotatable bonds) not present in simpler N‑alkyl or N‑cyclopentyl analogs [1]. This compound serves as a valuable comparator in SAR campaigns aimed at understanding the impact of polar, flexible substituents on target engagement, metabolic stability, and physicochemical properties. Procurement of this well‑characterized, high‑purity material enables rigorous, side‑by‑side comparisons with less polar or more rigid analogs without confounding variability in vendor specifications.

Analytical Reference Standard for QC Method Development

With a sharp, vendor‑verified melting point of 175–177 °C [1] and consistent purity specifications across multiple suppliers [2], the target compound is an ideal candidate for use as an analytical reference standard in method development (e.g., HPLC, DSC, TGA). Its well‑defined solid‑state properties and multi‑source commercial availability reduce the risk of batch‑to‑batch variability, supporting robust method validation and routine quality control workflows in both academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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